3-(3-chlorobenzyl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-(3-chlorobenzyl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class
Mechanism of Action
Target of Action
The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits Cyt-bd . The inhibition of Cyt-bd disrupts the energy metabolism of the Mycobacterium tuberculosis, leading to its death .
Biochemical Pathways
The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting Cyt-bd . This inhibition disrupts the ATP production, leading to energy depletion and death of the bacteria .
Pharmacokinetics
The compound has been shown to have significant antimycobacterial activity against mycobacterium tuberculosis h37ra and mycobacterium bovis bcg , suggesting that it has good bioavailability.
Result of Action
The compound’s action results in significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It leads to ATP depletion in the bacteria, causing their death .
Action Environment
The efficacy of the compound can be influenced by the expression levels of the Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis . For example, the compound was found to be less potent against M. tuberculosis H37Rv compared to a clinical isolate strain N0145, which may be attributed to the higher expression of the Cyt-bd-encoding genes in the laboratory-adapted M. tuberculosis H37Rv strain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorobenzyl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno[3,2-d]pyrimidine intermediates with substituted benzyl and phenyl groups under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorobenzyl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl or fluorophenyl positions using nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, H2O2 in basic medium.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Amines or thiols in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As an inhibitor of specific enzymes and receptors, particularly in the context of antimicrobial and anticancer research
Medicine: Potential therapeutic agent for diseases such as tuberculosis and cancer due to its inhibitory effects on key biological targets
Industry: Used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-amines: These compounds share a similar core structure and have been studied for their antimicrobial properties.
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds also exhibit significant biological activity, particularly against Mycobacterium tuberculosis.
Uniqueness
3-(3-chlorobenzyl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both chlorobenzyl and fluorophenyl groups enhances its potential as a versatile scaffold for drug development .
Properties
IUPAC Name |
3-[(3-chlorophenyl)methyl]-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN2OS/c20-14-3-1-2-12(8-14)9-23-11-22-17-16(10-25-18(17)19(23)24)13-4-6-15(21)7-5-13/h1-8,10-11H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVOCOJDJGETJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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